N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)
Overview
Description
N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1) is a useful research compound. Its molecular formula is C38H54N8O10S4 and its molecular weight is 911.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Agent
N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide, known as BMS-387032, is identified as an ATP-competitive and CDK2-selective inhibitor. It has entered Phase 1 human clinical trials as an antitumor agent. In cell-free enzyme assays, it showed a CDK2/cycE IC(50) = 48 nM and was selective over CDK1/cycB and CDK4/cycD. It demonstrated antiproliferative activity in an A2780 cellular cytotoxicity assay (IC(50) = 95 nM) and exhibited significant antitumor efficacy in mouse models of ovarian carcinoma (Misra et al., 2004).
Antihistaminic Activity
The synthesis of 4-(N-methoxy-N-methylcarboxamido)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, related to the compound , resulted in potent antihistaminic activity. This highlights the potential application of structurally similar compounds in allergy treatment (Maynard et al., 1993).
Anti-Ulcerative Drug Synthesis
Research involving the synthesis of Cinitapride, a prokinetic benzamide derivative for anti-ulcerative treatment, involves similar chemical structures. Incorporation of benzimidazole moiety into the Cinitapride skeleton, which is structurally similar to the subject compound, showed marked effect on the activity, indicating potential for similar compounds in gastroenterological applications (Srinivasulu et al., 2005).
Properties
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H24N4O2S2.C4H6O6/c2*1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11;5-1(3(7)8)2(6)4(9)10/h2*8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFVZMKHYHIITN-CEAXSRTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N8O10S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426081 | |
Record name | AC1OCFM7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
911.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345627-92-1 | |
Record name | AC1OCFM7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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